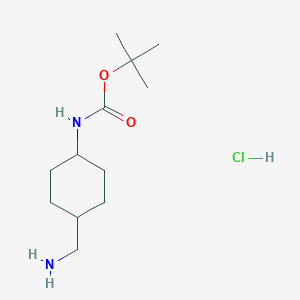

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Name and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound presents complexity due to multiple structural variants documented in chemical databases. The primary International Union of Pure and Applied Chemistry designation is tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate for the base compound structure. Alternative systematic nomenclature includes carbamic acid, N-[trans-4-(aminomethyl)cyclohexyl]-, 1,1-dimethylethyl ester, which provides a more detailed structural description emphasizing the carbamic acid derivative nature.

Extensive synonym documentation reveals significant nomenclatural diversity across chemical suppliers and databases. Key synonyms include tert-butyl trans-4-aminomethylcyclohexylcarbamate, tert-butyl trans-L-4-aminomethyl cyclohexyl carbamate, and carbamic acid, N-[trans-4-(aminomethyl)cyclohexyl]-, 1,1-dimethylethyl ester. Commercial suppliers frequently employ shortened designations such as trans-4-(tert-butyloxycarbonyl-amino)cyclohexanemethylamine, reflecting the compound's role as a protected amine derivative.

| Nomenclature Type | Chemical Name |

|---|---|

| International Union of Pure and Applied Chemistry | tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate |

| Systematic Alternative | Carbamic acid, N-[trans-4-(aminomethyl)cyclohexyl]-, 1,1-dimethylethyl ester |

| Commercial Designation | trans-4-(tert-butyloxycarbonyl-amino)cyclohexanemethylamine |

| Supplier Variant | tert-butyl trans-L-4-aminomethylcyclohexylcarbamate |

The hydrochloride salt form introduces additional nomenclatural considerations, with designations including tert-butyl N-{[4-(aminomethyl)cyclohexyl]methyl}carbamate hydrochloride and trans-4-(tert-butyloxycarbonyl-aminomethyl)cyclohexanemethanamine hydrochloride. These variations reflect different interpretations of the molecular connectivity and substitution patterns within the cyclohexyl framework.

Chemical Abstracts Service Registry Numbers and Regulatory Identifiers

Chemical Abstracts Service registry number documentation reveals multiple identifier assignments corresponding to different structural variants and salt forms of the compound. The primary Chemical Abstracts Service number 177583-27-6 corresponds to tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate in its free base form, with molecular formula C12H24N2O2 and molecular weight 228.33 grams per mole.

A distinct Chemical Abstracts Service registry number 256649-59-9 identifies the hydrochloride salt derivative, specifically tert-butyl N-{[4-(aminomethyl)cyclohexyl]methyl}carbamate hydrochloride, possessing molecular formula C13H27ClN2O2 and molecular weight 278.82 grams per mole. This numerical assignment reflects the structural modification introduced through hydrochloride salt formation.

| Chemical Abstracts Service Number | Molecular Formula | Molecular Weight | Compound Description |

|---|---|---|---|

| 177583-27-6 | C12H24N2O2 | 228.33 g/mol | tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate |

| 256649-59-9 | C13H27ClN2O2 | 278.82 g/mol | tert-butyl N-{[4-(aminomethyl)cyclohexyl]methyl}carbamate hydrochloride |

Additional registry identifiers documented in chemical databases include Molecular Design Limited numbers MFCD01861810 for the base compound and MFCD09752160 for the hydrochloride variant. These identifiers facilitate cross-referencing across multiple chemical information systems and supplier databases.

Commercial suppliers maintain internal catalog systems with unique product codes, exemplified by Combi-Blocks catalog number HA-9601 for the hydrochloride salt form and American Elements product code OMXX-278593-01 for the base compound. These commercial identifiers enable precise product specification within procurement and quality control systems.

Historical Context and Discovery

The historical development of tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride connects intrinsically to the broader evolution of tert-butyloxycarbonyl protecting group chemistry initiated in the late 1950s. The tert-butyloxycarbonyl protecting group system was introduced as an acid-labile protection strategy for amino functions in organic synthesis, rapidly gaining adoption within peptide synthesis applications.

The conceptual foundation for this compound class emerged from systematic investigations into carbamic acid derivatives capable of providing selective amine protection while maintaining synthetic accessibility. Early research established that tert-butyloxycarbonyl groups offered superior stability compared to alternative protecting systems, particularly under basic conditions and nucleophilic environments commonly encountered in multi-step synthetic sequences.

Development of cyclohexyl-based derivatives represented a natural extension of protecting group methodology to structurally constrained systems. The trans-4-(aminomethyl)cyclohexyl framework provided researchers with a rigid molecular scaffold capable of supporting amino group protection while introducing defined stereochemical relationships. This structural approach enabled investigation of conformationally restricted amino acid analogs and related bioactive molecules.

Commercial availability of tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate derivatives emerged through specialized chemical suppliers focusing on building blocks for pharmaceutical research. Current supplier networks include established companies such as AK Scientific, American Elements, and Combi-Blocks, indicating sustained research interest in this compound class.

The compound's historical significance extends beyond synthetic methodology to encompass its role as a precursor to biologically active cyclohexane derivatives. Research investigations have explored its utility in preparing compounds related to tranexamic acid and other antifibrinolytic agents, demonstrating practical applications in medicinal chemistry.

Structural Relationship to Cyclohexane Derivatives

The structural architecture of this compound positions it within a broader family of functionalized cyclohexane derivatives that possess significant synthetic and biological importance. The compound's cyclohexyl core adopts a chair conformation that places the aminomethyl and carbamate substituents in trans-diaxial or trans-diequatorial orientations, depending on the specific conformational preference.

Comparative analysis with related cyclohexane derivatives reveals structural relationships to several important compound classes. The aminomethylcyclohexyl framework shares structural features with tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), a clinically significant antifibrinolytic agent. This relationship demonstrates how tert-butyloxycarbonyl protection enables synthetic access to biologically relevant targets through selective functional group manipulation.

| Compound Class | Core Structure | Functional Group Pattern | Biological Relevance |

|---|---|---|---|

| Target Compound | trans-4-(aminomethyl)cyclohexyl | Carbamate-protected amine | Synthetic intermediate |

| Tranexamic Acid | trans-4-(aminomethyl)cyclohexyl | Carboxylic acid + free amine | Antifibrinolytic agent |

| Cyclohexyl Carbamates | Substituted cyclohexyl | Various carbamate patterns | Protecting group applications |

The trans-stereochemistry proves particularly significant in defining the compound's three-dimensional structure and reactivity profile. Trans-4-substituted cyclohexanes exhibit distinct conformational preferences compared to their cis-counterparts, influencing both physical properties and chemical behavior. The trans-configuration typically favors conformations where both substituents occupy equatorial positions, minimizing steric interactions and promoting molecular stability.

Structural comparisons with cis-4-(aminomethyl)cyclohexanecarboxylic acid derivatives highlight the importance of stereochemical control in cyclohexane chemistry. While both stereoisomers share identical molecular formulas, their distinct spatial arrangements lead to different physical properties, biological activities, and synthetic utilities.

The tert-butyloxycarbonyl protecting group contributes additional structural complexity through its conformational preferences and steric requirements. The tert-butyl group adopts a tetrahedral geometry that can influence the overall molecular conformation and reactivity at the protected nitrogen center. This protection strategy enables selective reactions at other molecular sites while preserving the amino functionality for subsequent synthetic transformations.

Properties

IUPAC Name |

tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10;/h9-10H,4-8,13H2,1-3H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIUAQDJHBEGEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373206 | |

| Record name | tert-Butyl [4-(aminomethyl)cyclohexyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874823-37-7 | |

| Record name | tert-Butyl [4-(aminomethyl)cyclohexyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trans-4-(Boc-amino)-cyclohexanemethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride generally involves two key steps:

- Protection of the primary amine on the trans-4-(aminomethyl)cyclohexyl backbone using tert-butoxycarbonyl (Boc) group.

- Formation of the hydrochloride salt to improve compound stability and facilitate isolation.

Stepwise Synthesis Procedure

Boc Protection of the Aminomethyl Group

- Starting Material: (1r,4r)-4-aminocyclohexylmethylamine (the trans isomer).

- Reagents: Di-tert-butyl dicarbonate (Boc₂O) as the Boc protecting agent.

- Solvent: Polar aprotic solvents such as dichloromethane (DCM) are commonly used.

- Conditions: Reaction is conducted under basic conditions, typically using sodium bicarbonate (NaHCO₃) or similar mild bases to neutralize the generated acid and promote carbamate formation.

- Mechanism: Nucleophilic attack of the primary amine on Boc₂O leads to formation of the Boc-protected carbamate intermediate.

Hydrochloride Salt Formation

- Reagents: Hydrochloric acid (HCl), often in an organic solvent like diethyl ether.

- Procedure: The Boc-protected intermediate is treated with HCl to precipitate the hydrochloride salt.

- Outcome: The hydrochloride salt form enhances solubility in polar solvents and improves compound stability during storage and handling.

Alternative Synthetic Route via Azide Reduction

An alternative preparation involves reduction of an azide intermediate to the amine, followed by Boc protection:

- Azide Synthesis: The azide precursor is prepared from the corresponding halide or tosylate derivative.

- Reduction: Triphenylphosphine-mediated Staudinger reduction in tetrahydrofuran (THF) with water at elevated temperature (around 80 °C) converts the azide to the amine.

- Workup: After reduction, acid-base extraction and solvent removal yield the Boc-protected amine.

- Yield: Approximately 53% yield reported for the amine after purification.

- Characterization: ¹H NMR confirms the structure with characteristic signals for the Boc group and cyclohexyl protons.

Reaction Conditions and Optimization

- Temperature: Boc protection is typically carried out at room temperature or slightly below to avoid side reactions.

- Solvent Choice: Dichloromethane is preferred for Boc protection due to its inertness and ability to dissolve both reactants and products.

- Base Selection: Mild bases like NaHCO₃ are used to maintain neutral to slightly basic pH.

- Purification: Crystallization or precipitation of the hydrochloride salt from organic solvents such as diethyl ether or hexane ensures high purity.

Analytical Monitoring

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight and purity.

- Nuclear Magnetic Resonance (NMR): ¹H NMR is essential for confirming stereochemistry and the presence of Boc protecting group.

- Chiral Chromatography: Validates the trans stereochemistry (1r,4r) of the cyclohexyl ring.

Data Table: Stock Solution Preparation

The following table summarizes stock solution preparations for this compound based on molecular weight 264.79 g/mol:

| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 3.7766 | 0.7553 | 0.3777 |

| 5 | 18.8829 | 3.7766 | 1.8883 |

| 10 | 37.7658 | 7.5532 | 3.7766 |

Note: Solutions are typically prepared in DMSO or aqueous buffers, ensuring complete dissolution and clarity before use in biological assays.

Research Findings and Notes

- Stereochemical Integrity: The trans configuration is confirmed by characteristic NMR coupling patterns and chiral HPLC analysis, which is critical for biological activity.

- Diastereomer Control: Lower reaction temperatures and polar aprotic solvents can minimize formation of undesired diastereomers during synthesis.

- Stability: The hydrochloride salt form is more stable and less hygroscopic than the free base, facilitating storage at 2–8°C under inert atmosphere.

- Purity: Impurity profiling using LC-MS/MS and UPLC with charged aerosol detection is recommended to ensure compliance with regulatory standards.

- Solubility: The compound can be formulated in DMSO with co-solvents such as PEG300, Tween 80, or corn oil for in vivo studies, following careful stepwise solvent addition to maintain solution clarity.

Summary Table of Key Synthetic Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | Boc₂O, NaHCO₃ | Dichloromethane | 0–25 °C | High | Monitor by TLC/LC-MS |

| Hydrochloride Salt Formation | HCl in diethyl ether | Diethyl ether | Room temperature | Quantitative | Precipitation and filtration |

| Azide Reduction (Alternative) | Triphenylphosphine, H₂O | Tetrahydrofuran | 80 °C, 1.5 h | 53 | Followed by acid-base extraction |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

Hydrolysis: Acidic or basic aqueous solutions are used.

Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) are employed.

Major Products

Substitution: Substituted derivatives of the original compound.

Hydrolysis: Trans-4-(aminomethyl)cyclohexanol and tert-butyl alcohol.

Oxidation and Reduction: Oxidized or reduced forms of the aminomethyl group.

Scientific Research Applications

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the aminomethyl group, allowing it to participate in substitution and addition reactions. The carbamate group can also undergo hydrolysis, releasing the active amine, which can interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Differences

Pharmacological and Industrial Relevance

- Aminomethyl vs. Hydroxymethyl: The aminomethyl group in the target compound enhances nucleophilic reactivity, making it suitable for forming amide bonds in drug conjugates. In contrast, the hydroxymethyl variant () is more polar, favoring solubility-driven applications .

- Boc Protection: The tert-butyl carbamate group in the target compound provides temporary amine protection during synthesis, a feature shared with analogs like the 4-amino-4-methyl derivative ().

- Cyanomethyl Functionalization: The cyanomethyl group () enables click chemistry or nitrile-to-acid conversions, expanding utility in material science .

Biological Activity

tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in drug development.

- Molecular Formula : C12H24N2O2

- Molecular Weight : 228.33 g/mol

- CAS Number : 874823-37-7

- Structure : The compound features a tert-butyl group linked to a carbamate moiety and a cyclohexyl ring with an aminomethyl substituent.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

- Enzyme Inhibition : The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity. This property is crucial for modulating biochemical pathways essential for physiological processes.

- Receptor Interaction : The compound may also interact with specific receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in treating infections.

- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation, suggesting that this compound may have potential in oncology .

- Neuroprotective Effects : Some studies indicate that related compounds could offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have examined the efficacy and safety of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various carbamate derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive strains.

Study 2: Anticancer Activity

In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines, with mechanisms involving the activation of apoptotic pathways through receptor-mediated signaling. The study highlighted the potential for developing new anticancer therapies based on this compound .

Study 3: Neuroprotective Effects

Research focused on the neuroprotective properties of similar compounds revealed that they could reduce oxidative stress and inflammation in neuronal cells. This suggests a potential application in treating conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate hydrochloride, and how can purity be optimized?

Methodological Answer: The synthesis typically involves two key steps:

Boc Protection : Reacting the primary amine group in trans-4-(aminomethyl)cyclohexylamine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions. A base like triethylamine is added to neutralize HCl byproducts.

Hydrochloride Salt Formation : Treating the Boc-protected intermediate with HCl in an ethereal solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

Q. Purity Optimization :

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR (DMSO-d₆): Key signals include δ 1.38 (s, 9H, Boc tert-butyl), δ 3.10 (m, 2H, cyclohexyl-CH₂-NH), and δ 8.20 (broad, 2H, -NH₂⁺·HCl) .

- ¹³C NMR : Confirm Boc carbonyl (δ ~155 ppm) and cyclohexyl carbons (δ ~25-50 ppm).

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 261.2 for free base; HCl salt confirmed via Cl isotopic pattern) .

- HPLC : Use a C18 column with UV detection (λ = 210 nm) to assess purity and retention time consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields when using different Boc-protection strategies?

Methodological Answer: Yield variations often stem from:

- Reaction Conditions : Excess Boc anhydride (1.2 equiv.) and extended reaction times (12-24 hrs) improve conversion. Monitor pH to avoid premature salt formation .

- Byproduct Formation : Side reactions (e.g., di-Boc products) can occur if the amine is not fully deprotonated. Use a Schlenk line to exclude moisture and optimize base stoichiometry (e.g., 1.5 equiv. Et₃N) .

- Workup Efficiency : Extract unreacted reagents with ethyl acetate/water (3x) and dry over MgSO₄ before salt formation .

Q. Data Contradiction Analysis :

| Variable | High-Yield Protocol (85%) | Low-Yield Protocol (60%) |

|---|---|---|

| Boc Anhydride Equiv. | 1.5 | 1.0 |

| Reaction Time | 24 hrs | 6 hrs |

| Base | Et₃N (2.0 equiv.) | NaHCO₃ (aqueous) |

Q. What challenges arise in analyzing the stereochemical integrity of the trans-cyclohexyl moiety via NMR?

Methodological Answer: The trans configuration of the 4-(aminomethyl)cyclohexyl group leads to:

- Complex Splitting Patterns : Axial-equatorial proton environments cause overlapping signals (δ 1.2-2.5 ppm). Use 2D NMR (COSY, NOESY) to resolve coupling and confirm trans geometry .

- Dynamic Chair Flipping : At room temperature, cyclohexane ring flipping averages NMR signals. Conduct experiments at low temperature (-40°C) to "freeze" conformers and observe distinct axial/equatorial protons .

Q. How does the hydrochloride salt form influence the compound’s stability under varying pH conditions?

Methodological Answer:

- Acidic Conditions (pH < 3) : The Boc group remains stable, but prolonged exposure may hydrolyze the carbamate. Monitor via HPLC for degradation peaks .

- Neutral/Basic Conditions (pH > 7) : Rapid deprotection occurs, releasing gaseous CO₂ and the free amine. Stabilize the salt in inert, anhydrous environments (e.g., argon atmosphere, desiccated storage) .

Q. Stability Data :

| Condition | Half-Life (25°C) | Degradation Product |

|---|---|---|

| pH 2.0 (aqueous HCl) | >30 days | None |

| pH 7.4 (PBS buffer) | <24 hrs | Free amine + CO₂ |

Q. What mechanistic insights explain the compound’s role as a versatile intermediate in drug discovery?

Methodological Answer:

- Amine Protection : The Boc group shields the primary amine during multi-step syntheses (e.g., peptide couplings or cross-coupling reactions), enabling selective deprotection under mild acidic conditions .

- Structural Rigidity : The trans-cyclohexyl moiety imposes conformational constraints, mimicking bioactive scaffolds in kinase inhibitors or GPCR-targeted therapies .

Q. How should researchers address contradictory solubility data in polar vs. nonpolar solvents?

Methodological Answer: Contradictions arise from:

- Hydrochloride Salt vs. Free Base : The salt form is highly soluble in water (>50 mg/mL) but poorly in DCM. The free base (post-deprotection) shows reverse trends .

- Temperature Dependence : Solubility in ethanol increases from 10 mg/mL (20°C) to 35 mg/mL (60°C). Pre-warm solvents for dissolution and filter hot to avoid precipitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.